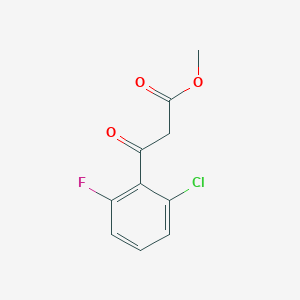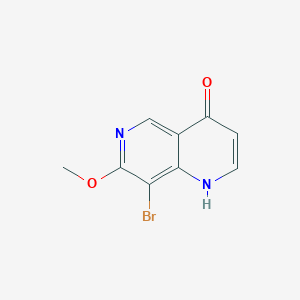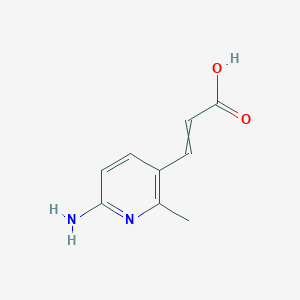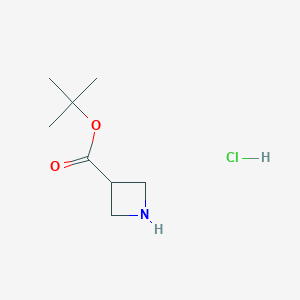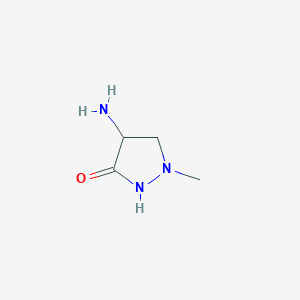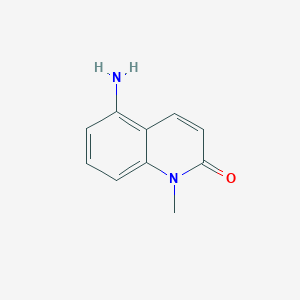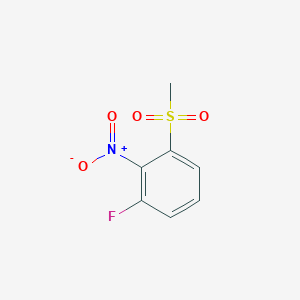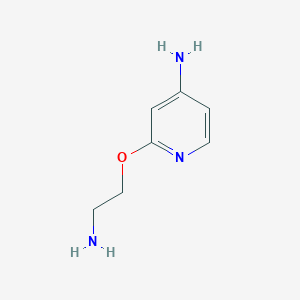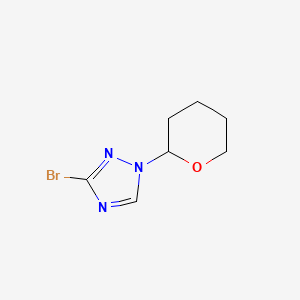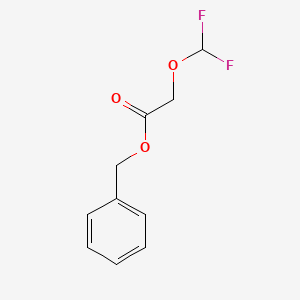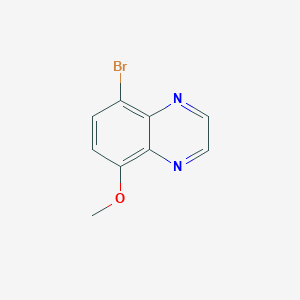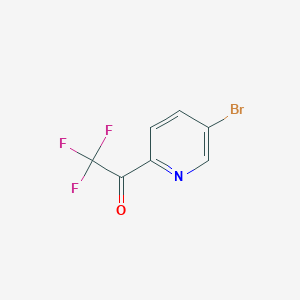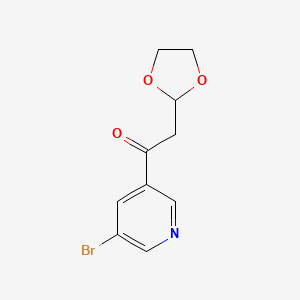
1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone
説明
Synthesis Analysis
This would typically involve a detailed step-by-step process of how the compound is synthesized, including the starting materials, reagents, conditions, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the types of bonds present, its stereochemistry (if applicable), and possibly its 3D structure.Chemical Reactions Analysis
This would involve a discussion of the types of chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, reactivity, etc.科学的研究の応用
Synthesis and Characterization
Synthesis Process : The compound has been synthesized through a two-step reaction involving Magnesium halide exchange and nucleophilic substitution, using readily available reagents and mild reaction conditions, achieving an 81% yield. This synthesis approach is significant for its straightforward procedures and mild conditions (Jin, 2015).
Structural Analysis : The crystal structure of related compounds demonstrates the presence of two distorted ring fragments, connected by a C-N single bond, confirming the betaine nature of such molecules (Kuhn, Al-Sheikh, & Steimann, 2003).
Biological Applications
Immunosuppressive and Immunostimulatory Effects : Certain derivatives have shown potent immunosuppressive and immunostimulatory effects on macrophages and T-lymphocytes. Compounds with these properties are promising for potential applications in treating immune-related conditions (Abdel‐Aziz et al., 2011).
Antiangiogenic and Antitumor Activities : Some analogues of this compound have demonstrated antiangiogenic effects and tumor growth inhibition in vivo, specifically against mouse Ehrlich ascites tumor, suggesting their potential in cancer therapy (Chandru et al., 2008).
Antimicrobial Activity : Synthesized derivatives of the compound have exhibited significant antimicrobial activity, indicating potential applications in the development of new antimicrobial agents (Salimon, Salih, & Hussien, 2011).
Photophysical and Catalytic Properties
Photophysical Properties : Studies have revealed that derivatives of this compound exhibit diverse photoreactions, including excited-state intramolecular and intermolecular proton transfer, highlighting their potential in photophysical studies (Vetokhina et al., 2012).
Catalytic Behavior : The compound has been used in the synthesis of ligands for iron and cobalt dichloride complexes, showing good catalytic activities for ethylene reactivity, indicating potential in catalysis and material science applications (Sun et al., 2007).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, environmental impact, etc.
将来の方向性
This would involve a discussion of potential future research directions or applications for the compound, based on its properties and behavior.
特性
IUPAC Name |
1-(5-bromopyridin-3-yl)-2-(1,3-dioxolan-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c11-8-3-7(5-12-6-8)9(13)4-10-14-1-2-15-10/h3,5-6,10H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPRAXNWFKLPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromo-pyridin-3-yl)-2-(1,3-dioxolan-2-yl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



